1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid
Description
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a fluoromethyl (-CH2F) group at position 1, a ketone (oxo) group at position 4, and a carboxylic acid (-COOH) at position 1.
Properties
Molecular Formula |
C8H11FO3 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO3/c9-5-8(7(11)12)3-1-6(10)2-4-8/h1-5H2,(H,11,12) |
InChI Key |
UAQOOENIDMPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid typically involves the introduction of a fluoromethyl group into a cyclohexane ring. One common method is the fluoromethylation of a cyclohexanone derivative, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluoromethyl group.
Scientific Research Applications
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Acidity Studies : Computational models predict the pKa of the target compound’s carboxylic acid group to be ~2.5–3.0, lower than methyl analogs (~4.0–4.5) .
- Biological Activity : Phenyl-substituted analogs () show moderate activity in kinase inhibition assays, suggesting the fluoromethyl derivative could be optimized for similar targets .
- Data Limitations : Direct experimental data on the target compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence, highlighting a need for further research.
Biological Activity
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article examines the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H13FO2
- Molecular Weight : 162.19 g/mol
The presence of the fluoromethyl group is significant as it can influence the compound's interaction with biological targets.
Nrf2 Activation
Recent studies indicate that compounds similar to this compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of various cytoprotective genes that help mitigate inflammation and oxidative damage in cells .
Antioxidant Properties
The compound has been implicated in antioxidant activity, which is essential for protecting cells from damage caused by reactive oxygen species (ROS). This property is particularly relevant in conditions like ischemic stroke and chronic kidney disease, where oxidative stress contributes significantly to pathology .
Neuroprotection
Research suggests that compounds activating the Nrf2 pathway can provide neuroprotective effects. For instance, in models of ischemic stroke, Nrf2 activators have demonstrated improvements in neuronal survival and function by reducing inflammation and oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. By modulating inflammatory pathways, it may help in conditions characterized by chronic inflammation, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
